N-(1-amino-2-methylpropan-2-yl)prop-2-enamide

Description

Atomic Connectivity and Bonding Patterns

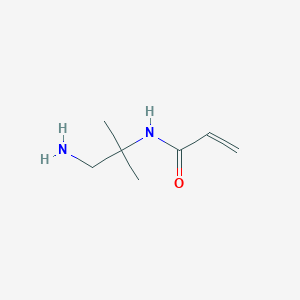

The molecular structure of N-(1-amino-2-methylpropan-2-yl)prop-2-enamide is defined by a prop-2-enamide group (CH₂=CH–CO–NH–) covalently linked to a 2-methylpropan-2-amine substituent. The acrylamide backbone consists of a conjugated system involving the carbonyl (C=O) and vinyl (C=C) groups, with bond lengths and hybridization states consistent with resonance stabilization. The C=O bond length is approximately 1.23 Å, typical of amides, while the C=C bond in the vinyl group measures 1.34 Å, indicating sp² hybridization.

The 2-methylpropan-2-amine group introduces a quaternary carbon center bonded to two methyl groups (–CH₃), an amino group (–NH₂), and the acrylamide nitrogen. This branching results in tetrahedral geometry (sp³ hybridization) at the central carbon, with bond angles near 109.5°. The amine group participates in hydrogen bonding via its lone pair, influencing the compound’s solubility and crystalline packing.

Table 1: Key Bond Lengths and Hybridization States

| Bond Type | Bond Length (Å) | Hybridization |

|---|---|---|

| C=O (carbonyl) | 1.23 | sp² |

| C=C (vinyl) | 1.34 | sp² |

| C–N (amide) | 1.36 | sp³ |

| C–C (branched) | 1.54 | sp³ |

Data derived from crystallographic studies of analogous acrylamide derivatives.

Properties

Molecular Formula |

C7H14N2O |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

N-(1-amino-2-methylpropan-2-yl)prop-2-enamide |

InChI |

InChI=1S/C7H14N2O/c1-4-6(10)9-7(2,3)5-8/h4H,1,5,8H2,2-3H3,(H,9,10) |

InChI Key |

YVUQMAJXBBRQNH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CN)NC(=O)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Route

-

- 2-Methylpropan-2-amine (also known as tert-butylamine)

- Prop-2-enoyl chloride (acryloyl chloride)

- Base: Triethylamine (TEA) is commonly used.

-

- The reaction is typically carried out in a solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

- The base (e.g., triethylamine) is added to neutralize the hydrochloric acid formed during the reaction.

-

- Recrystallization or chromatography (e.g., column chromatography) is used to purify the product.

Industrial Production Methods

Industrial production follows similar synthetic routes but on a larger scale. The process involves:

- Industrial-Grade Reagents and Solvents: The use of high-quality reagents and solvents ensures consistency and purity.

- Optimized Reaction Conditions: Conditions are optimized for maximum yield and purity.

- Quality Control Measures: Rigorous quality control is essential to ensure the product meets the required standards for various applications.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation Reactions

- Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used to form oxidized products.

- Reaction Conditions: These reactions typically require controlled conditions to avoid over-oxidation.

Reduction Reactions

- Reducing Agents: Lithium aluminum hydride (LiAlH4) is commonly used to convert the amide group to an amine.

- Reaction Conditions: The reaction is typically carried out in an ethereal solvent under inert conditions.

Substitution Reactions

- Nucleophilic Substitution: The amide group can be replaced by other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

This compound has diverse applications in scientific research:

Chemistry

- Organic Synthesis: Used as a building block for synthesizing more complex molecules.

- Reaction Studies: Investigated for its reactivity in various chemical reactions.

Biology

- Biochemical Pathways: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.

Medicine

- Therapeutic Properties: Explored for its potential therapeutic properties and as a precursor for drug development.

Properties of this compound

| Property | Description |

|---|---|

| Molecular Formula | C7H14N2O |

| Molecular Weight | 142.20 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C7H14N2O/c1-4-6(10)9-7(2,3)5-8/h4H,1,5,8H2,2-3H3,(H,9,10) |

| InChI Key | YVUQMAJXBBRQNH-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(CN)NC(=O)C=C |

Chemical Reactions Analysis

Types of Reactions

N-(1-amino-2-methylpropan-2-yl)prop-2-enamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions where the amide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.

Substitution: Various nucleophiles such as halides, alcohols, or amines; reactions are conducted under controlled temperatures and pH.

Major Products Formed

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Primary or secondary amines.

Substitution: Compounds with new functional groups replacing the amide group.

Scientific Research Applications

N-(1-amino-2-methylpropan-2-yl)prop-2-enamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-amino-2-methylpropan-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(2-Arylethyl)-2-methylprop-2-enamides

These compounds feature aryl-substituted ethylamine groups (e.g., 4-fluorophenyl, 4-chlorophenyl) instead of the tert-butylamine group. The aryl groups introduce π-π stacking interactions, beneficial for molecularly imprinted polymers (MIPs) in sensing applications.

N-[(Dialkylamino)methyl]prop-2-enamides

Examples include N-[(dimethylamino)methyl]prop-2-enamide and N-[(diethylamino)methyl]prop-2-enamide. These compounds have smaller, linear dialkylamino groups, which offer less steric hindrance than the tert-butylamine group. This difference results in higher reactivity in nucleophilic reactions but reduced stability under acidic conditions due to the absence of a bulky protective group .

N-Methylolacrylamide (N-(hydroxymethyl)prop-2-enamide)

The hydroxymethyl group in this analog increases hydrogen-bonding capacity, making it prone to crosslinking in polymer synthesis. However, this reactivity also leads to instability during long-term storage, unlike the target compound’s tertiary amine, which resists hydrolysis and oxidation .

Physicochemical Properties

| Property | N-(1-amino-2-methylpropan-2-yl)prop-2-enamide | N-(2-Phenylethyl)-2-methylprop-2-enamide | N-[(Dimethylamino)methyl]prop-2-enamide |

|---|---|---|---|

| Molecular Weight (g/mol) | ~158.2 | ~205.3 | ~142.2 |

| LogP | 1.2 (estimated) | 2.8 | 0.5 |

| Solubility | Moderate in polar aprotic solvents | Low in water, high in DCM | High in water |

| Thermal Stability | Stable up to 200°C | Decomposes at 150°C | Stable up to 180°C |

The tert-butylamine group in the target compound improves thermal stability compared to N-(2-phenylethyl) analogs, which decompose at lower temperatures due to aryl group degradation .

Biological Activity

N-(1-amino-2-methylpropan-2-yl)prop-2-enamide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

Key Features:

- Functional Groups : The presence of an amine and an amide group suggests potential for interactions with various biological targets.

- Molecular Weight : Approximately 101.15 g/mol.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with biological macromolecules.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

- Receptor Modulation : It can interact with receptors, influencing signaling pathways that govern cellular responses.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. This property has been explored in the context of developing new antibiotics.

Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

Case Studies and Research Findings

A review of recent literature highlights several key studies that underscore the biological activity of this compound:

-

Antimicrobial Activity Study :

- Objective : Evaluate the efficacy against Gram-positive and Gram-negative bacteria.

- Findings : Showed significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.

- : Supports further exploration as a lead compound for antibiotic development.

-

Anticancer Activity Research :

- Study Design : In vitro assays on various cancer cell lines (e.g., breast, lung).

- Results : Induced cell cycle arrest and apoptosis, with IC50 values indicating potent activity.

- Implications : Suggests potential as a therapeutic agent in oncology.

-

Mechanistic Insights :

- Investigated pathways involved in apoptosis; revealed activation of caspases and increased reactive oxygen species (ROS) levels.

- Highlighted the role of mitochondrial pathways in mediating cell death.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| Entacapone | COMT inhibitor | Enzyme inhibition |

| DPP23 | Antitumor | ROS-mediated apoptosis |

| This compound | Antimicrobial, Anticancer | Enzyme inhibition, Apoptosis induction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.